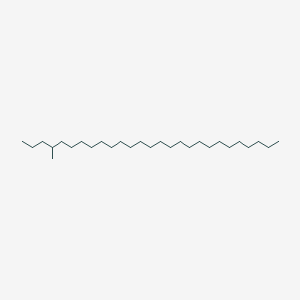
4-Methylheptacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylheptacosane is a long-chain hydrocarbon with the molecular formula C28H58 It is a methyl-branched alkane, which means it has a methyl group attached to the main carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylheptacosane typically involves the alkylation of heptacosane with a methylating agent. One common method is the Friedel-Crafts alkylation, where heptacosane reacts with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process is optimized for high yield and purity, often employing advanced distillation and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Methylheptacosane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Although this compound is already a saturated hydrocarbon, it can be reduced further under specific conditions, although this is less common.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: Chlorine or bromine gas under UV light.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: No significant change as it is already saturated.
Substitution: Haloalkanes such as 4-chloroheptacosane or 4-bromoheptacosane.
Scientific Research Applications
4-Methylheptacosane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography for the analysis of complex mixtures of hydrocarbons.
Biology: It is a component of the cuticular hydrocarbons in insects, playing a role in chemical communication and mating behaviors.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential biological activities.
Industry: It is used in the formulation of lubricants and as a standard in the calibration of analytical instruments.
Mechanism of Action
The mechanism of action of 4-Methylheptacosane in biological systems involves its role as a cuticular hydrocarbon. It interacts with the sensory receptors of insects, influencing behaviors such as mating and social interactions. The molecular targets include chemoreceptors on the antennae of insects, which detect the presence of this compound and trigger specific behavioral responses.
Comparison with Similar Compounds
Heptacosane: A straight-chain alkane with no branching.
3-Methylheptacosane: Another methyl-branched alkane but with the methyl group on the third carbon.
Nonacosane: A longer-chain alkane with 29 carbon atoms.
Uniqueness: 4-Methylheptacosane is unique due to its specific branching at the fourth carbon, which influences its physical properties and biological activity. This branching can affect its melting point, boiling point, and interaction with biological systems compared to its straight-chain and differently branched counterparts.
Properties
CAS No. |
92836-17-4 |
|---|---|
Molecular Formula |
C28H58 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
4-methylheptacosane |
InChI |
InChI=1S/C28H58/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-28(3)26-5-2/h28H,4-27H2,1-3H3 |
InChI Key |
GCUWCSFDYYIQEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















